4-({[1,4'-BIPIPERIDIN]-1'-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
Description
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a bipiperidinylmethyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-ethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-2-17-6-7-21-20(14-17)18(15-22(25)26-21)16-23-12-8-19(9-13-23)24-10-4-3-5-11-24/h6-7,14-15,19H,2-5,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSOIFZYSKTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one core with a bipiperidinylmethyl halide in the presence of a base such as potassium carbonate.
Ethylation: The final step involves the ethylation of the chromen-2-one core, which can be achieved through the reaction of the intermediate with ethyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-2H-CHROMEN-2-ONE: Similar structure but lacks the ethyl group.
6-ETHYL-2H-CHROMEN-2-ONE: Similar structure but lacks the bipiperidinylmethyl group.
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-METHYL-2H-CHROMEN-2-ONE: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of both the bipiperidinylmethyl group and the ethyl group in 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE makes it unique compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
